methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a methyl ester and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification and hydroxylation steps . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Reduction: Formation of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a hydroxyl group and a methyl ester, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-3-5-2-6(12)4-10-8(5)11-7/h2-4,12H,1H3,(H,10,11) |
InChI Key |
NSWIGAWEZFVBOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)O |
Origin of Product |
United States |
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